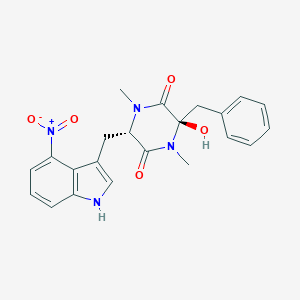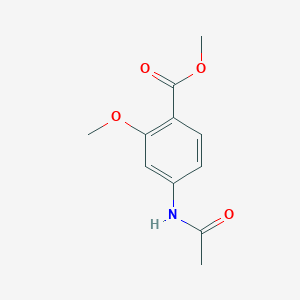
Methyl 4-acetamido-2-methoxybenzoate
描述
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification. For instance, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through these steps yields a product with high purity (99.8% by GC) and an overall yield of about 47% (Chen Bing-he, 2008). Although this process does not directly yield Methyl 4-acetamido-2-methoxybenzoate, it illustrates the complex nature of synthesizing similar compounds and provides a basis for understanding the synthetic routes that can be applied to the target compound.
Molecular Structure Analysis
Molecular structure analysis involves quantum chemical computations, which provide insights into the molecule's vibrational frequencies, electronic absorption, and molecular electrostatic potential. Studies on similar molecules have utilized DFT/B3LYP methods with basis sets like 6-31G(d) to investigate their molecular structures and properties (H. Gökce et al., 2014). These analyses help in understanding the electronic and geometric configurations that influence the chemical behavior of such compounds.
Chemical Reactions and Properties
The chemical reactions of Methyl 4-acetamido-2-methoxybenzoate and related compounds can vary widely, from substitution reactions to more complex reactions involving the formation of amide bonds or the interaction with reagents like N,N'-dicyclohexylcarbodiimide. Studies have shown that certain methoxybenzoate derivatives undergo substitution reactions, providing insights into the reactivity and potential functionalization of these molecules (K. Clarke et al., 1973).
Physical Properties Analysis
Analyzing the physical properties of Methyl 4-acetamido-2-methoxybenzoate involves examining its melting point, boiling point, solubility, and other relevant physical characteristics. While specific data on this compound may be scarce, studies on similar compounds, such as methyl 4-hydroxybenzoate, provide a comparative basis for understanding the physical properties that can be expected from compounds within this class (Abeer A. Sharfalddin et al., 2020).
Chemical Properties Analysis
The chemical properties analysis focuses on the compound's reactivity, stability under various conditions, and its interaction with different chemical reagents. For instance, the stability and reactivity of the compound can be influenced by its molecular structure, as indicated by studies involving computational and experimental approaches to determine properties like combustion and vaporization enthalpies (H. Flores et al., 2019).
科学研究应用
Antiparasitic Drugs :
- Methyl 4-acetamido-2-methoxybenzoate derivatives, specifically the 4-amino, 4-acetamido, and 4-benzamido derivatives, were studied for their anticoccidial activity. It was found that 2-substituted derivatives, particularly those containing 2-alkoxy, alkythio, and alkylamino groups, demonstrated significant activity against coccidiosis (Rogers et al., 1964).
Pharmaceutical Synthesis :
- Methyl 4-acetamido-2-methoxybenzoate was used as a starting material for the synthesis of Amisulpride, an atypical antipsychotic drug. The synthesis process involved several steps including sulfonation, hydrolysis, chlorination, reduction, and condensation, yielding a product with around 61% overall yield (Chen Yuhong & Chen-Yan Wei, 2011).
Chemical Synthesis & Catalysis :
- Methyl 4-acetamido-2-methoxybenzoate was involved in a study related to oxindole synthesis via palladium-catalyzed CH functionalization. The study details various reagents and conditions used for the synthesis, demonstrating the chemical's role in complex organic synthesis processes (Magano et al., 2014).
Antibacterial Activity :
- Schiff bases derived from 2-acetamidobenzaldehyde (a related compound) were used to create Zn(II) chelates, which demonstrated antibacterial properties against pathogenic strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan et al., 2003).
Thermochemical Properties :
- A study determined the structural and thermochemical properties of methyl 2- and 4-methoxybenzoates (related compounds) both experimentally and computationally. This included their combustion and vaporization enthalpies and their standard molar enthalpies of formation in the gas phase (Flores et al., 2019).
属性
IUPAC Name |
methyl 4-acetamido-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-7(13)12-8-4-5-9(11(14)16-3)10(6-8)15-2/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERVVBDWGVOBIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057739 | |
| Record name | Methyl 4-acetamido-o-anisate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-acetamido-2-methoxybenzoate | |
CAS RN |
4093-29-2 | |
| Record name | Benzoic acid, 4-(acetylamino)-2-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4093-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(acetylamino)-2-methoxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004093292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-acetamido-o-anisate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(acetylamino)-o-anisate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 4-(ACETYLAMINO)-2-METHOXYBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4UJW899BA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

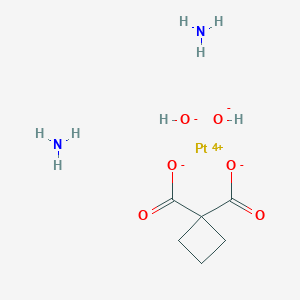
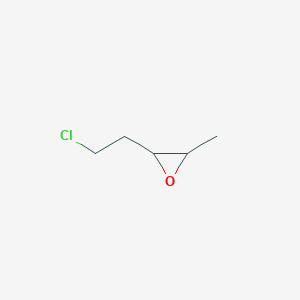
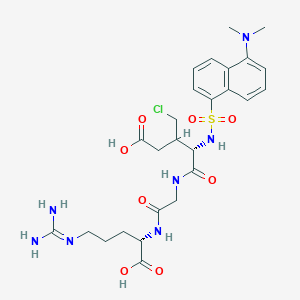
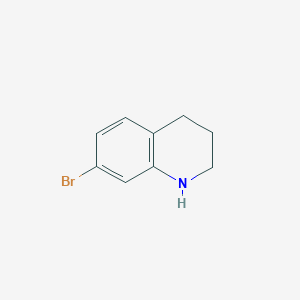
![7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B51539.png)
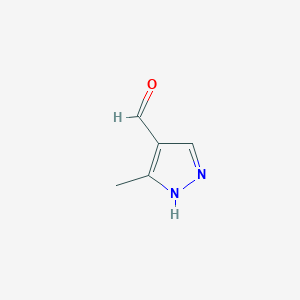
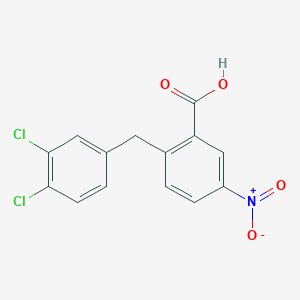
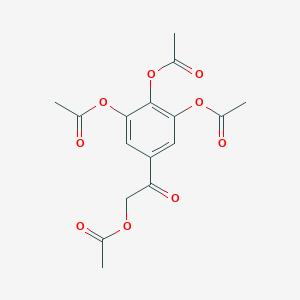
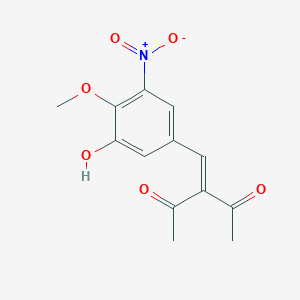
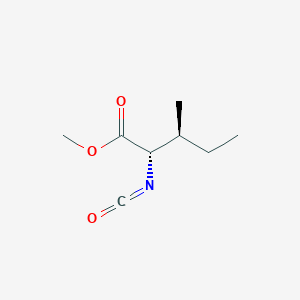
![2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate](/img/structure/B51551.png)
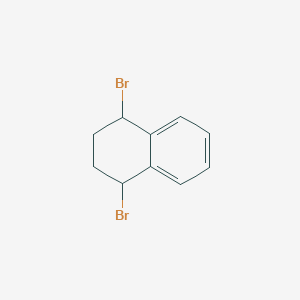
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B51560.png)
